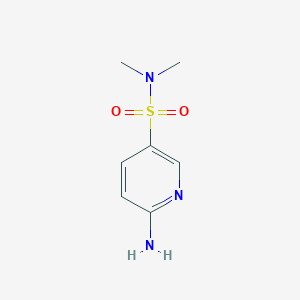

6-amino-N,N-dimethylpyridine-3-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-N,N-dimethylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)6-3-4-7(8)9-5-6/h3-5H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFVKJUZBCQROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627836-23-1 | |

| Record name | 6-amino-N,N-dimethylpyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-amino-N,N-dimethylpyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 6-amino-N,N-dimethylpyridine-3-sulfonamide, a substituted pyridosulfonamide with potential applications in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the sulfonation of 2-aminopyridine, followed by chlorination to the corresponding sulfonyl chloride, and culminating in the reaction with dimethylamine.

While this guide provides detailed experimental protocols based on established methodologies for analogous compounds, it is important to note that specific, experimentally determined quantitative data such as yields, melting points, and comprehensive spectroscopic characterization for the final product and its immediate precursor, 6-aminopyridine-3-sulfonyl chloride, are not extensively available in the public domain literature. The data presented herein is a combination of reported values for intermediates and predicted values for the final compound.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through the following three key transformations:

-

Sulfonation: 2-Aminopyridine is sulfonated using concentrated sulfuric acid to yield 6-aminopyridine-3-sulfonic acid.

-

Chlorination: The sulfonic acid intermediate is converted to the more reactive 6-aminopyridine-3-sulfonyl chloride using a chlorinating agent such as phosphorus pentachloride.

-

Sulfonamide Formation: The final step involves the reaction of 6-aminopyridine-3-sulfonyl chloride with dimethylamine to afford the target compound, this compound.

Quantitative Data Summary

The following tables summarize the available and predicted physicochemical and spectroscopic data for the key compounds in the synthesis pathway.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 2-Aminopyridine | C₅H₆N₂ | 94.12 | Solid | 59-61 |

| 6-Aminopyridine-3-sulfonic acid | C₅H₆N₂O₃S | 174.18 | Solid | >300 |

| 6-Aminopyridine-3-sulfonyl chloride | C₅H₅ClN₂O₂S | 192.62 | Solid | Not Reported |

| This compound | C₇H₁₁N₃O₂S | 201.25 | - | Not Reported |

Table 2: Spectroscopic Data

| Compound | IR (cm⁻¹) | ¹H NMR (δ ppm) | Mass Spectrum (m/z) |

| 2-Aminopyridine | 3440, 3300 (N-H), 1620 (C=N) | 7.95 (d, 1H), 7.40 (t, 1H), 6.65 (d, 1H), 6.50 (t, 1H), 4.50 (s, 2H) | 94 (M⁺) |

| 6-Aminopyridine-3-sulfonic acid | 3400-3000 (O-H, N-H), 1640 (C=N), 1180, 1040 (SO₃) | Not Reported | 174 (M⁺) |

| 6-Aminopyridine-3-sulfonyl chloride | Not Reported | Not Reported | Not Reported |

| This compound | Predicted: 3400-3300 (N-H), 1340, 1160 (SO₂N) | Not Reported | Predicted [M+H]⁺: 202.0645 |

Experimental Protocols

The following protocols are based on general procedures for the synthesis of substituted pyridosulfonamides[1]. Researchers should adapt and optimize these procedures as necessary.

Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid

-

Aluminum powder

-

Ethanol

-

Crushed ice

-

Deionized water

Procedure:

-

In a reaction vessel, carefully add 3 moles of concentrated sulfuric acid to 1 mole of 2-aminopyridine with stirring.

-

Add a small amount of aluminum powder and ethanol to the mixture.

-

Heat the reaction mixture to 210°C and maintain this temperature for approximately 5 hours with continuous stirring.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water.

-

The crude product can be recrystallized from hot water to yield 6-aminopyridine-3-sulfonic acid.

Step 2: Synthesis of 6-Aminopyridine-3-sulfonyl chloride

Materials:

-

6-Aminopyridine-3-sulfonic acid

-

Phosphorus pentachloride (PCl₅)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate solution

Procedure:

-

In a dry reaction flask, thoroughly grind 0.5 moles of 6-aminopyridine-3-sulfonic acid with 1 mole of phosphorus pentachloride.

-

Add a few drops of phosphorus oxychloride to the mixture.

-

Reflux the reaction mixture for 5 hours at 130°C.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Filter the solid product, which is 6-aminopyridine-3-sulfonyl chloride.

-

Wash the solid with water and then with a sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the product under vacuum.

Step 3: Synthesis of this compound

Materials:

-

6-Aminopyridine-3-sulfonyl chloride

-

Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)

-

A suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Cold water

Procedure:

-

Dissolve the crude 6-aminopyridine-3-sulfonyl chloride in a suitable anhydrous solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of dimethylamine (approximately 2-3 molar equivalents) to the cooled solution of the sulfonyl chloride with stirring. If using dimethylamine gas, it can be bubbled through the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for approximately 1 hour with occasional stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

If a precipitate forms, filter the product. If not, the solvent can be removed under reduced pressure.

-

Wash the crude product with cold water.

-

The product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Experimental Workflow

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to 6-amino-N,N-dimethylpyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical properties of 6-amino-N,N-dimethylpyridine-3-sulfonamide. Due to the limited availability of published experimental data for this specific compound, this document focuses on consolidating the known information and providing a framework for future research. The guide presents foundational data, including molecular identifiers and predicted properties, and outlines general experimental approaches for the synthesis and characterization of related sulfonamide compounds. This document is intended to support researchers and drug development professionals in their investigation of this compound and its potential applications.

Introduction

This compound is a substituted pyridine derivative belonging to the sulfonamide class of compounds. Sulfonamides are a well-established and versatile functional group in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique arrangement of the amino and dimethylsulfonamide groups on the pyridine ring suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. This guide aims to provide a thorough overview of the currently available chemical information for this compound and to facilitate further research into its properties and potential applications.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize the basic identification information and computationally predicted properties.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 627836-23-1 | [1] |

| Molecular Formula | C₇H₁₁N₃O₂S | [1] |

| Molecular Weight | 201.25 g/mol | - |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC(=C(C=N1)N) | - |

| InChI Key | OLFVKJUZBCQROA-UHFFFAOYSA-N | - |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP | -0.3 | [1] |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 5 | - |

| Rotatable Bonds | 2 | - |

| Topological Polar Surface Area | 84.4 Ų | - |

Experimental Protocols

General Synthesis of Pyridine Sulfonamides

A common route for the synthesis of pyridine sulfonamides involves the reaction of a pyridine sulfonyl chloride with an appropriate amine. The following workflow outlines a general approach.

Caption: General synthetic workflow for pyridine sulfonamides.

Methodology:

-

Reaction Setup: To a solution of the pyridine sulfonyl chloride in an anhydrous aprotic solvent, add a suitable tertiary amine base.

-

Amine Addition: Slowly add the desired amine (in this case, dimethylamine) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of a mild acid or base. Extract the product into an organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Characterization Techniques

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Table 3: Analytical Techniques for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the connectivity of atoms. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., -SO₂-, -NH₂, aromatic C-H). |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

| Melting Point Analysis | To determine the melting point range, which is an indicator of purity. |

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the sulfonamide moiety is a well-known pharmacophore. Compounds containing this functional group have been shown to interact with various biological targets. A hypothetical workflow for investigating the biological activity of this compound is presented below.

Caption: Hypothetical workflow for biological activity screening.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for applications in drug discovery and development. This technical guide has summarized the limited available information and provided a roadmap for future experimental work. The immediate research priorities should be the development of a robust synthetic route and the comprehensive characterization of its physicochemical and spectroscopic properties. Subsequent studies can then focus on screening for biological activity to uncover its therapeutic potential. The data and protocols presented herein are intended to serve as a valuable starting point for researchers dedicated to advancing the scientific understanding of this promising compound.

References

An In-depth Technical Guide to the Solubility Profile of 6-amino-N,N-dimethylpyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 6-amino-N,N-dimethylpyridine-3-sulfonamide. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of the general solubility characteristics of sulfonamides as a chemical class. Furthermore, it offers detailed, standardized experimental protocols for determining the solubility of this compound in various solvents. This guide also includes a visualization of the general antibacterial mechanism of action for sulfonamides and a typical experimental workflow for solubility determination, as specific signaling pathways for this compound are not documented.

Introduction to this compound

General Solubility Profile of Sulfonamides

Sulfonamides are a class of synthetic compounds that are structurally analogous to para-aminobenzoic acid (PABA). Generally, sulfonamides are characterized as weakly acidic compounds with limited aqueous solubility.[1] Their solubility is significantly influenced by the pH of the medium; they tend to be more soluble in alkaline solutions due to the formation of soluble salts.[1] The solubility of various sulfonamides has been investigated in a range of solvents, including water, alcohols (methanol, ethanol, propanol), acetone, chloroform, and binary or ternary solvent systems like dioxane-water and dimethylacetamide-glycerol-water mixtures.[1][2] For instance, the extended Hildebrand solubility approach has been utilized to estimate the solubility of sulfonamides in such mixed solvent systems.[1]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various solvents is not available in peer-reviewed literature or public chemical databases. Researchers are encouraged to determine the solubility experimentally to obtain precise values for their specific applications. The following table is provided as a template for recording such experimental data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Data not available | Data not available | |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | |

| Methanol | 25 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available | |

| Acetonitrile | 25 | Data not available | Data not available | |

| Chloroform | 25 | Data not available | Data not available | |

| 1-Octanol | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound such as this compound. This method is based on the well-established shake-flask technique.[3]

4.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

4.3. Quality Control

-

Perform each solubility measurement in triplicate to ensure reproducibility.

-

Use a blank solvent sample as a control.

-

Ensure that the analytical method is validated for linearity, accuracy, and precision.

Visualizations

5.1. General Antibacterial Mechanism of Sulfonamides

While the specific biological activities of this compound are not well-documented, sulfonamides as a class are known to act as antibacterial agents. They function by competitively inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria.[4][5] This inhibition disrupts the production of purines and ultimately DNA, thereby halting bacterial growth.[4]

References

- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide on the Predicted Stability and Degradation Pathways of 6-amino-N,N-dimethylpyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a predictive overview of the stability and potential degradation pathways of 6-amino-N,N-dimethylpyridine-3-sulfonamide. As of the date of this document, there is a lack of specific published stability and degradation studies for this particular molecule. The information presented herein is extrapolated from established chemical principles and the known behavior of related structural motifs, namely aminopyridines and N,N-disubstituted sulfonamides. Experimental verification is essential to confirm these predictions.

Introduction

This compound is a substituted aminopyridine derivative. The stability of such a molecule is of critical importance in pharmaceutical development, as it can impact safety, efficacy, and shelf-life. Understanding its degradation profile is crucial for the development of stable formulations and robust analytical methods. This guide outlines the predicted stability of this compound under various stress conditions and proposes potential degradation pathways based on the reactivity of its constituent functional groups.

Predicted Physicochemical Properties and Stability Profile

The structure of this compound contains three key features that will dictate its stability:

-

A Pyridine Ring: Generally stable, but the ring nitrogen can influence reactivity.

-

An Aromatic Amino Group (-NH2): This group is susceptible to oxidation and can participate in various other reactions.

-

An N,N-dimethylsulfonamide Group (-SO2N(CH3)2): N,N-disubstituted sulfonamides are known to be significantly more resistant to hydrolysis compared to primary or secondary sulfonamides.

Overall, the molecule is expected to be relatively stable under neutral conditions in the absence of light and strong oxidizing agents. The primary liabilities are predicted to be oxidative and photolytic degradation due to the presence of the aminopyridine moiety.

Predicted Degradation Pathways

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[1][2] The predicted behavior of this compound under standard forced degradation conditions is detailed below.

Hydrolysis is a common degradation pathway for many pharmaceuticals.[3] However, N,N-disubstituted sulfonamides are generally resistant to hydrolysis under neutral, acidic, and basic conditions at ambient temperatures. Significant degradation is unlikely under typical environmental pH conditions.[3][4] Cleavage of the sulfur-nitrogen bond of the sulfonamide would likely require harsh conditions such as concentrated acids or bases at elevated temperatures.

-

Acidic Conditions: Under strong acidic conditions and heat, protonation of the pyridine nitrogen and the amino group may occur. While the N,N-dimethylsulfonamide is expected to be largely stable, extreme conditions could force the hydrolysis to yield 6-aminopyridine-3-sulfonic acid and dimethylamine.

-

Basic Conditions: The sulfonamide group is generally stable to base-catalyzed hydrolysis.[5] Therefore, significant degradation is not anticipated under basic conditions at moderate temperatures.

-

Neutral Conditions: The compound is expected to be stable in aqueous solutions at neutral pH.

The aromatic amino group makes the molecule susceptible to oxidation.[6][7][8] The use of a common oxidizing agent like hydrogen peroxide is expected to induce degradation.

-

Oxidation of the Amino Group: The primary amino group can be oxidized to form a nitroso (-NO) or a nitro (-NO2) derivative.[9]

-

Polymerization: Aromatic amines can undergo oxidative coupling to form colored polymeric degradation products.[6]

-

Pyridine N-oxide Formation: The nitrogen atom of the pyridine ring could potentially be oxidized to form the corresponding N-oxide.

Aminopyridine derivatives are often susceptible to photodegradation. Exposure to UV or visible light, as per ICH Q1B guidelines, is predicted to cause degradation.[10][11][12][13]

-

Photo-oxidation: Light can catalyze the oxidation of the amino group, leading to the formation of nitroso, nitro, and azo compounds, as well as polymeric products.

-

Ring Modification: Photochemical reactions involving the pyridine ring could also occur, potentially leading to ring opening or the formation of other complex structures.

In the solid state, this compound is expected to be reasonably stable to heat in the absence of other stressors. Degradation at elevated temperatures would likely proceed through oxidative pathways if oxygen is present. In an inert atmosphere, higher temperatures would be required to induce pyrolytic degradation.

Data Presentation: Predicted Stability Summary

The following table summarizes the predicted stability of this compound and its likely degradation products under forced degradation conditions. This table is predictive and requires experimental confirmation.

| Stress Condition | Predicted Stability | Likely Major Degradation Products | Predicted Degradation Pathway |

| Hydrolysis (Acidic) | Likely stable under mild conditions. Degradation possible under harsh conditions (e.g., 1N HCl, 80°C). | 6-aminopyridine-3-sulfonic acid, Dimethylamine | Hydrolysis of the sulfonamide S-N bond. |

| Hydrolysis (Basic) | Expected to be stable (e.g., 1N NaOH, 80°C). | No significant degradation expected. | Resistance of N,N-disubstituted sulfonamides to base hydrolysis. |

| Oxidation | Likely to degrade (e.g., 3-30% H₂O₂, RT). | 6-Nitroso-N,N-dimethylpyridine-3-sulfonamide, 6-Nitro-N,N-dimethylpyridine-3-sulfonamide, Polymeric products. | Oxidation of the aromatic amino group. |

| Photolytic | Likely to degrade upon exposure to light (ICH Q1B conditions). | Photo-oxidative products (nitroso, nitro), Polymeric products. | Photo-oxidation of the aminopyridine moiety. |

| Thermal (Dry Heat) | Expected to be stable at moderately elevated temperatures (e.g., 80°C). | Minimal degradation expected in the absence of oxygen. | High thermal stability of the core structure. |

Experimental Protocols

To experimentally determine the stability and degradation pathways of this compound, a series of forced degradation studies should be conducted.[14][15][16]

Objective: To generate potential degradation products and assess the intrinsic stability of this compound. A target degradation of 5-20% is generally considered appropriate.[2]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 1N HCl.

-

Incubate the solution at 60-80°C.

-

Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 1N NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

-

Incubate the solution at 60-80°C.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 1N HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time intervals. If no degradation is observed, increase the concentration of H₂O₂ to 30% and/or apply heat.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a vial.

-

Expose to a high temperature (e.g., 80°C or higher) in a calibrated oven.

-

Analyze samples at various time points.

-

-

Photostability Testing:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][13]

-

A control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples.

-

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.[17][18][19]

-

Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase Selection:

-

Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

A typical starting gradient could be 10% to 90% organic modifier over 30 minutes.

-

-

Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity. The detection wavelength should be chosen based on the UV spectrum of the parent compound (e.g., the λmax).

-

Method Optimization:

-

Inject a mixture of the stressed samples (acidic, basic, oxidative, photolytic).

-

Adjust the gradient slope, mobile phase pH, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

-

-

Method Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Predicted Degradation Pathways

The following diagram illustrates the predicted major degradation pathways for this compound.

Caption: Predicted degradation pathways of this compound.

Conclusion

While specific experimental data for this compound is not currently available, a predictive analysis based on its chemical structure suggests that the molecule is likely susceptible to oxidative and photolytic degradation, primarily at the aromatic amino group. It is expected to exhibit good stability against hydrolysis under mild conditions. The provided experimental protocols offer a framework for systematically evaluating the stability of this compound and developing a validated stability-indicating analytical method. The insights from such studies are fundamental for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this molecule.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. sciencemadness.org [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. pharmadekho.com [pharmadekho.com]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 16. ijrpp.com [ijrpp.com]

- 17. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide: 6-amino-N,N-dimethylpyridine-3-sulfonamide (CAS Number 627836-23-1)

Disclaimer: Publicly available experimental data for 6-amino-N,N-dimethylpyridine-3-sulfonamide is limited. This guide provides a comprehensive overview based on its chemical structure, data from commercial suppliers, and comparative analysis with structurally related compounds. The experimental protocols and potential biological activities described herein are proposed based on established chemical and pharmacological principles and require experimental validation.

Core Properties

This compound is a heterocyclic compound containing a pyridine ring, an amino group, and a sulfonamide functional group. Its structure suggests potential applications in medicinal chemistry, likely as a building block for more complex molecules.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 627836-23-1 | [1][2] |

| Molecular Formula | C₇H₁₁N₃O₂S | |

| Molecular Weight | 201.25 g/mol | |

| Monoisotopic Mass | 201.0572 Da | |

| Predicted XlogP | -0.3 | |

| Purity Specification | Typically ≥98% | AK Scientific |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | BLDpharm |

Predicted Spectral Data

While experimental spectra are not publicly available, the following characteristics can be predicted based on the compound's structure:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the N,N-dimethyl group, and a broad singlet for the amino group protons. The chemical shifts of the pyridine protons would be influenced by the positions of the amino and sulfonamide substituents.

-

¹³C NMR: The spectrum would display seven distinct carbon signals, corresponding to the five carbons of the pyridine ring and the two methyl carbons of the N,N-dimethyl group.

-

IR Spectroscopy: Characteristic peaks would be expected for N-H stretching of the amino group (around 3300-3500 cm⁻¹), S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), and C=N and C=C stretching of the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 201.0572. Common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ would also be observed.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not published in peer-reviewed literature. The following sections provide hypothetical but chemically sound methodologies based on general organic synthesis techniques for analogous compounds.

Proposed Synthesis Workflow

The synthesis of this compound could potentially be achieved through a multi-step process starting from a suitable pyridine derivative. A plausible synthetic route is outlined below.

Caption: Proposed synthetic pathway for this compound.

Methodology:

-

Chlorosulfonation of 2-Amino-5-bromopyridine: 2-Amino-5-bromopyridine would be treated with chlorosulfonic acid at a controlled temperature to introduce the sulfonyl chloride group at the 3-position of the pyridine ring. The reaction would likely be performed in a fume hood with appropriate safety precautions due to the corrosive nature of chlorosulfonic acid.

-

Amination of the Sulfonyl Chloride: The resulting 6-amino-5-bromopyridine-3-sulfonyl chloride would then be reacted with dimethylamine in a suitable solvent to form the corresponding sulfonamide. The reaction would likely be carried out at a low temperature to control the exothermicity.

-

Debromination: The final step would involve the removal of the bromine atom. This could be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source.

Proposed Purification and Characterization Workflow

Following the synthesis, the crude product would require purification and characterization to confirm its identity and purity.

Caption: A standard workflow for the purification and characterization of the target compound.

Methodology:

-

Purification: The crude product would likely be purified using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Purity Assessment: The purity of the isolated fractions would be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Structural Elucidation: The structure of the purified compound would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

Potential Biological Activity and Signaling Pathways (Hypothetical)

The biological activity of this compound has not been reported. However, the presence of the sulfonamide and aminopyridine moieties suggests that it could be investigated for various pharmacological activities, as these functional groups are present in numerous bioactive molecules.

Many kinase inhibitors, for instance, feature a substituted pyridine ring which often forms key hydrogen bonding interactions within the ATP-binding pocket of the kinase. The sulfonamide group can also contribute to binding through hydrogen bonding and can be used to modulate the physicochemical properties of the molecule.

Hypothetical Mechanism of Action as a Kinase Inhibitor

Given the structural similarities to known kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a protein kinase, which is a common target in drug discovery, particularly in oncology and immunology.

References

Technical Whitepaper: Predicted Mechanism of Action of 6-amino-N,N-dimethylpyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a predictive analysis of the mechanism of action for the novel chemical entity, 6-amino-N,N-dimethylpyridine-3-sulfonamide. Based on its structural features, specifically the presence of a sulfonamide functional group appended to an aminopyridine scaffold, two primary mechanisms of action are proposed: inhibition of dihydropteroate synthase (DHPS) in microorganisms and modulation of human carbonic anhydrase (hCA) activity. This whitepaper outlines the theoretical basis for these predictions, presents hypothetical yet plausible quantitative data to guide future experimental work, and provides detailed experimental protocols for the validation of these hypotheses. Furthermore, potential downstream effects, such as anticancer activity, are considered. All logical and experimental workflows are visualized using diagrams to ensure clarity.

Introduction

This compound is a synthetic compound featuring a core aminopyridine ring, a common scaffold in medicinal chemistry, and a sulfonamide group, a well-established pharmacophore. The sulfonamide moiety is famously associated with the first generation of antibiotics and continues to be a key structural motif in a variety of therapeutic agents. This document aims to serve as a comprehensive guide for researchers initiating studies on this compound by predicting its biological targets and providing a clear roadmap for experimental validation.

Predicted Mechanisms of Action

Primary Prediction: Inhibition of Dihydropteroate Synthase (DHPS)

The most established mechanism of action for sulfonamide-containing compounds is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[1] Bacteria synthesize folate de novo, a process not present in mammals, which obtain folate from their diet. This metabolic difference allows for the selective targeting of bacterial DHPS.

Signaling Pathway and Mechanism:

Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), the natural substrate for DHPS.[2] By competitively binding to the PABA site on the enzyme, this compound is predicted to halt the synthesis of dihydropteroic acid, a precursor to folic acid. The depletion of folic acid derivatives disrupts the synthesis of nucleotides and certain amino acids, leading to a bacteriostatic effect where bacterial growth and replication are inhibited.[1]

Caption: Predicted inhibition of the bacterial folate synthesis pathway.

Secondary Prediction: Inhibition of Carbonic Anhydrases (CAs)

Sulfonamides are also a classic class of carbonic anhydrase inhibitors.[3] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In humans, there are several isoforms of CA involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[4]

Signaling Pathway and Mechanism:

The sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrases, displacing a water molecule and thereby blocking the enzyme's catalytic activity. The aminopyridine scaffold of this compound could potentially confer selectivity for different CA isoforms. Inhibition of tumor-associated isoforms like CA IX and CA XII could lead to anticancer effects by disrupting pH regulation in the tumor microenvironment.[4]

Caption: Predicted inhibition of human carbonic anhydrase.

Data Presentation (Hypothetical)

The following tables present hypothetical but plausible data for this compound, assuming it is active against the predicted targets. These tables are intended to serve as a template for the presentation of future experimental results.

Table 1: Hypothetical Antibacterial Activity

| Bacterial Strain | Predicted Target | Assay Type | IC50 (µM) | MIC (µg/mL) |

| Staphylococcus aureus | DHPS | Broth Microdilution | 15.5 | 32 |

| Escherichia coli | DHPS | Broth Microdilution | 28.2 | 64 |

| Streptococcus pneumoniae | DHPS | Broth Microdilution | 8.7 | 16 |

Table 2: Hypothetical Carbonic Anhydrase Inhibition Profile

| CA Isoform | Assay Type | Ki (nM) | Selectivity Ratio (hCA II / Isoform) |

| hCA I | Stopped-flow CO2 hydration | 250 | 0.8 |

| hCA II | Stopped-flow CO2 hydration | 200 | 1.0 |

| hCA IX | Stopped-flow CO2 hydration | 50 | 4.0 |

| hCA XII | Stopped-flow CO2 hydration | 85 | 2.35 |

Table 3: Hypothetical In Vitro Anticancer Activity

| Cell Line | Cancer Type | Assay Type | GI50 (µM) |

| MCF-7 | Breast | MTT Assay | 12.5 |

| HCT116 | Colon | MTT Assay | 25.0 |

| A549 | Lung | MTT Assay | > 50 |

Experimental Protocols

The following are detailed protocols for the key experiments required to validate the predicted mechanisms of action.

Caption: Experimental workflow for mechanism of action validation.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay spectrophotometrically measures the activity of DHPS.

-

Reagents and Materials:

-

Recombinant DHPS enzyme

-

p-Aminobenzoic acid (PABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

Tris-HCl buffer (pH 8.5) with MgCl2

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer.

-

In a 96-well plate, add the compound dilutions, DHPS enzyme, and DHPPP.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding PABA.

-

Monitor the increase in absorbance at a specific wavelength corresponding to the formation of dihydropteroate over time.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the compound concentration.

-

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of the compound that inhibits visible bacterial growth.

-

Reagents and Materials:

-

Bacterial strains (S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Human Carbonic Anhydrase (hCA) Inhibition Assay

This stopped-flow spectrophotometric assay measures the inhibition of CO2 hydration.

-

Reagents and Materials:

-

Purified human CA isoforms (I, II, IX, XII)

-

HEPES buffer (pH 7.4)

-

CO2-saturated water

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

-

-

Procedure:

-

Equilibrate the enzyme and buffer solutions to the assay temperature (25°C).

-

Mix the enzyme solution (containing various concentrations of the inhibitor) with the CO2-saturated solution in the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator over time as the pH drops due to proton formation.

-

Calculate the initial rates of reaction.

-

Determine the Ki values by fitting the data to the appropriate inhibition model.

-

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

The structural characteristics of this compound strongly suggest that its primary mechanism of action is likely the inhibition of dihydropteroate synthase, conferring it antibacterial properties. A secondary, yet significant, predicted mechanism is the inhibition of human carbonic anhydrases, which may lead to other therapeutic applications, including anticancer activity. The experimental protocols detailed in this whitepaper provide a clear and robust framework for the systematic investigation and validation of these predictions. The hypothetical data presented herein should serve as a useful benchmark for interpreting future experimental outcomes. Further studies are warranted to fully elucidate the pharmacological profile of this promising compound.

References

The Versatile Scaffold of 6-amino-N,N-dimethylpyridine-3-sulfonamide in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-amino-N,N-dimethylpyridine-3-sulfonamide core represents a promising, yet underexplored, scaffold in the landscape of medicinal chemistry. Its unique combination of a hydrogen-bond-donating amino group, a water-solubilizing dimethylsulfonamide moiety, and the versatile pyridine ring offers a compelling starting point for the design of novel therapeutic agents. While specific research on this exact scaffold is limited, extensive studies on analogous aminopyridine sulfonamides have demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases. This technical guide consolidates the available information on related compounds to provide a comprehensive overview of the synthetic strategies, potential biological targets, and experimental considerations for leveraging the this compound scaffold in drug discovery programs.

Introduction: The Aminopyridine Sulfonamide Moiety in Drug Design

The strategic combination of aminopyridine and sulfonamide functionalities has yielded a plethora of biologically active molecules. The pyridine ring serves as a versatile core, allowing for substitution at multiple positions to modulate physicochemical properties and target interactions. The amino group can act as a crucial hydrogen bond donor, while the sulfonamide moiety is a well-established pharmacophore known for its ability to mimic a carboxylate group and interact with various enzyme active sites. This combination has been successfully exploited in the development of inhibitors for key biological targets.

Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through a multi-step sequence, primarily involving the sulfonation of an aminopyridine precursor followed by amidation.

General Synthetic Workflow

The logical workflow for the synthesis of the target scaffold and its derivatives is outlined below. This process begins with the sulfonation of 2-aminopyridine, followed by chlorination and subsequent amination to introduce the N,N-dimethylsulfonamide group. The 6-amino group can then be further functionalized to generate a diverse library of compounds.

The 6-Aminopyridine Moiety: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-aminopyridine moiety has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets. This structural motif is a cornerstone in the design of novel therapeutics, leading to the development of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neurological applications. This technical guide provides a comprehensive overview of the biological significance of the 6-aminopyridine core, detailing its role in modulating key signaling pathways, and presents quantitative biological data and experimental protocols to aid in the design and development of next-generation therapeutics.

Kinase Inhibition: A Dominant Therapeutic Strategy

The 6-aminopyridine scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an invaluable starting point for inhibitor design.

Janus Kinase (JAK) Inhibition

The dysregulation of the JAK-STAT signaling pathway is implicated in numerous myeloproliferative neoplasms and inflammatory diseases.[1] Derivatives of 6-aminopyridine have been successfully developed as potent JAK2 inhibitors.

Quantitative Data: JAK2 Inhibition

| Compound ID | Modification | JAK2 IC50 (nM) | Cellular p-STAT5 IC50 (nM) | Reference |

| 1 | 6-(Pyrazol-1-yl)pyridine-3-carbonitrile | 27 | - | [1] |

| 21b | 2-amino-N-(3-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridine | 9 | Significant antiproliferative activity against HEL cells | [2] |

| 12k | 2-amino-N-(1-methyl-1H-pyrazol-4-yl)pyridine | 6 | Potent antiproliferative activities toward HEL cells | [2] |

| 12l | 2-amino-N-(1-ethyl-1H-pyrazol-4-yl)pyridine | 3 | Potent antiproliferative activities toward HEL cells | [2] |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Signaling Pathway: JAK-STAT

The canonical JAK-STAT pathway is initiated by cytokine binding to its receptor, leading to the autophosphorylation and activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[3][4][5]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase implicated in the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[4][6] The 6-aminopyridine scaffold is a key feature of several potent GSK-3β inhibitors.[4]

Quantitative Data: GSK-3β Inhibition

| Compound ID | Scaffold | GSK-3β IC50 (nM) | Kinase Selectivity | Reference |

| GSK-3β Inhibitor 1 | 6-Amino-4-(pyrimidin-4-yl)pyridone | <10 | High | [4] |

| GSK-3β Inhibitor 2 | N-(pyridin-2-yl)cyclopropanecarboxamide | 70 | - | [7] |

Signaling Pathway: PI3K/Akt/GSK-3β

The PI3K/Akt pathway is a crucial cell survival signaling cascade that negatively regulates GSK-3β.[8][9] Activation of receptor tyrosine kinases (RTKs) by growth factors initiates PI3K activation, leading to the phosphorylation and activation of Akt. Akt, in turn, phosphorylates and inactivates GSK-3β, thereby preventing its downstream effects, such as tau hyperphosphorylation in Alzheimer's disease.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

DNA-PK is a key enzyme in the non-homologous end-joining (NHEJ) pathway of DNA double-strand break repair and is a promising target for cancer therapy, particularly as a radiosensitizer.

Quantitative Data: DNA-PK Inhibition

| Compound ID | Scaffold | DNA-PK IC50 (µM) | Selectivity vs. PI3Kα | Reference |

| 6 | 6-Anilino imidazo[4,5-c]pyridin-2-one | 4 | ~3-fold | [3] |

| NU7026 | - | 0.23 | - | [10] |

| AMA-37 | Arylmorpholine | 0.27 | >10-fold | [10] |

Antimicrobial Activity

The 6-aminopyridine moiety is also a versatile scaffold for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Pyridine Derivative 7 | S. aureus | 75 | [9] |

| Pyridine Derivative 8 | P. aeruginosa | 75 | [9] |

| Compound 22 | E. coli | >6.25 | [11] |

| Compound 23 | P. mirabilis | >6.25 | [11] |

| Compound 3d | E. coli | 3.91 | [12] |

| Compound 3e | E. coli | 3.91 | [12] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Neurological Disorders

Aminopyridines, including 4-aminopyridine (dalfampridine), are known to act as potassium channel blockers. This mechanism is the basis for their use in certain neurological disorders, such as improving walking in patients with multiple sclerosis.[13][14] By blocking voltage-gated potassium channels, these compounds prolong the action potential duration in demyelinated axons, thereby improving nerve conduction.

Mechanism of Action: Potassium Channel Blockade

In demyelinated neurons, the exposure of potassium channels leads to a leakage of potassium ions during the action potential, which can cause conduction block. 4-aminopyridine blocks these exposed channels, delaying repolarization and allowing the action potential to propagate more effectively.[15]

Experimental Protocols

General Synthesis of 6-Aminopyridine Derivatives

A common synthetic route to 6-aminopyridine derivatives involves the reaction of a corresponding 6-chloropyridine precursor with a desired amine under various conditions.

Example Protocol: Synthesis of N-substituted-6-aminopyridines

-

Reaction Setup: To a solution of 6-chloropyridine-3-amine (1.0 eq) in a suitable solvent (e.g., dioxane, DMF, or NMP) is added the desired amine (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C for a period of 2 to 24 hours. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-aminopyridine derivative.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.[6][16]

Protocol

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: In a white 384-well assay plate, add the kinase, the specific peptide substrate, and the diluted test compound or vehicle control (DMSO) to the kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase reaction buffer to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).

-

Signal Detection: Add a luminescence-based ATP detection reagent to each well to stop the kinase reaction and measure the remaining ATP. Incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.

Experimental Workflow: Drug Discovery Process

Conclusion

The 6-aminopyridine moiety continues to be a highly valuable and versatile scaffold in drug discovery. Its adaptability allows for the fine-tuning of steric and electronic properties, enabling the design of potent and selective modulators of a wide range of biological targets. The examples provided in this guide highlight the broad therapeutic potential of this privileged structure. As our understanding of disease biology deepens, the rational design of novel 6-aminopyridine derivatives, guided by quantitative biological data and a clear understanding of their mechanism of action, will undoubtedly lead to the development of innovative and effective medicines for a multitude of human diseases.

References

- 1. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Action potential - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Action Potential | Biology for Majors II [courses.lumenlearning.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/GSK-3B signaling pathway in neuronal cells of Alzheimer’s disease [pfocr.wikipathways.org]

- 10. abmole.com [abmole.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. shutterstock.com [shutterstock.com]

- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 19. researchgate.net [researchgate.net]

Pyridine Sulfonamides: A Versatile Scaffold for Potent Kinase Inhibitors

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive overview of the pyridine sulfonamide scaffold as a promising core for the development of novel kinase inhibitors. We delve into the structure-activity relationships, key kinase targets, and quantitative inhibitory data. Furthermore, this document details the critical experimental protocols used for their evaluation and visualizes the complex biological pathways and experimental workflows involved.

Introduction to Kinase Inhibition and the Pyridine Sulfonamide Scaffold

Protein kinases are a large family of enzymes that play a fundamental role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins. Aberrant kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small-molecule kinase inhibitors has become a major focus in modern drug discovery.

The sulfonamide functional group is a key pharmacophore in medicinal chemistry, present in over 150 FDA-approved drugs. When incorporated with a pyridine ring, the resulting pyridine sulfonamide scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. This makes it an attractive starting point for designing potent and selective inhibitors against various kinase targets. Researchers have successfully developed pyridine sulfonamide-based compounds that target key kinases involved in cancer and inflammation, such as PI3K/mTOR, p38 MAP kinase, and VEGFR-2.[1][2][3]

Key Kinase Targets and Structure-Activity Relationships (SAR)

The versatility of the pyridine sulfonamide scaffold allows for its adaptation to target a range of kinases. The structure can be systematically modified to optimize potency and selectivity.

-

PI3K/mTOR Dual Inhibitors: The Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are central regulators of cell growth, proliferation, and survival. Dual inhibition of PI3K and mTOR can be a highly effective anti-cancer strategy. A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated, leading to the discovery of compound 22c , which demonstrated potent dual inhibitory activity against PI3Kα and mTOR.[1][4]

-

p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a key mediator of the inflammatory response, regulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[5] Its inhibition is a therapeutic strategy for inflammatory diseases. Imidazol-5-yl pyridine derivatives have been investigated as p38α inhibitors, with compound 11d emerging as a potent inhibitor both in enzymatic and cell-based assays.[5]

-

VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[3][6] Inhibition of VEGFR-2 is a clinically validated anti-cancer approach.[3] Pyridine-sulfonamide hybrids have been developed as potent VEGFR-2 inhibitors; for example, compound VIIb showed stronger inhibitory activity than the approved drug sorafenib in enzymatic assays.[7]

The general structure-activity relationship for this scaffold involves exploring substitutions on both the pyridine ring and the sulfonamide nitrogen to modulate binding affinity and kinase selectivity.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative pyridine sulfonamide compounds against their respective kinase targets.

Table 1: PI3K/mTOR Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives [1][4]

| Compound | Target | IC₅₀ (nM) | Target Cell Line(s) | Cellular IC₅₀ (nM) |

|---|---|---|---|---|

| 22c | PI3Kα | 0.22 | HCT-116 | 20 |

| | mTOR | 23 | MCF-7 | 130 |

Table 2: p38α MAP Kinase Inhibitory Activity of Imidazol-5-yl Pyridine Derivatives [5]

| Compound | Target | IC₅₀ (nM) | Target Cell Line | Cytokine Inhibition (IC₅₀) |

|---|---|---|---|---|

| 11a | p38α | 47 | RAW 264.7 | N/A |

| 11d | p38α | 45 | RAW 264.7 | TNF-α: 78.03 nM |

| IL-6: 17.6 µM |

| | | | | IL-1β: 82.15 nM |

Table 3: VEGFR-2 Inhibitory Activity of Pyridine-Sulfonamide Hybrids [7]

| Compound | Target | IC₅₀ (µM) | Target Cell Line | GI₅₀ (µM) |

|---|---|---|---|---|

| VIIb | VEGFR-2 | 3.6 | Broad panel (NCI-60) | 1.06 - 8.92 |

| Sorafenib | VEGFR-2 | 4.8 | N/A | N/A |

Relevant Signaling Pathways: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates the kinase AKT. Activated AKT proceeds to phosphorylate a multitude of downstream targets, including mTOR complex 1 (mTORC1), leading to increased protein synthesis, cell growth, and proliferation, while inhibiting apoptosis. Dual inhibitors like compound 22c block this pathway at two critical nodes, PI3K and mTOR, leading to a more comprehensive shutdown of pro-survival signaling.[1][4]

Experimental Protocols

The evaluation of novel kinase inhibitors involves a standardized cascade of in vitro and cell-based assays.

Protocol: In Vitro Kinase Inhibition Assay (PI3Kα HTRF Assay Example)

This protocol is a representative method for determining the IC₅₀ value of a test compound against a specific kinase.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).

-

Dilute the kinase (e.g., recombinant PI3Kα) to the desired concentration in the kinase buffer.

-

Prepare a substrate solution containing ATP and the specific substrate (e.g., PIP2) in the kinase buffer.

-

Serially dilute the test pyridine sulfonamide compound in DMSO, followed by a further dilution in kinase buffer.

-

-

Assay Procedure:

-

Add 5 µL of the diluted compound solution to the wells of a 384-well microplate.

-

Add 5 µL of the diluted kinase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the substrate solution to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding a detection solution. For Homogeneous Time-Resolved Fluorescence (HTRF) assays, this solution contains a europium-labeled antibody that detects the product (e.g., anti-PIP3) and an XL665-labeled tracer.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the ratio of the two emission signals and convert it to the percentage of inhibition relative to control wells (DMSO only).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Cell Proliferation Assay (SRB Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Cell Plating:

-

Harvest cancer cells (e.g., HCT-116, MCF-7) and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyridine sulfonamide compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium and DMSO as a negative control.

-

Incubate the plates for 72 hours.

-

-

Cell Fixation and Staining:

-

Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

-

Data Acquisition:

-

Solubilize the bound SRB dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Measure the optical density (OD) at 510 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration compared to the DMSO control.

-

Plot the results and determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

-

Protocol: Western Blot Analysis for Phospho-AKT

This method is used to confirm that the inhibitor affects its intended signaling pathway within the cell.[1][4]

-

Cell Lysis and Protein Quantification:

-

Culture cells (e.g., HCT-116) and treat them with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., rabbit anti-phospho-AKT Ser473).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe it with an antibody for total AKT and a housekeeping protein like β-actin or GAPDH.

-

Quantify the band intensities to determine the reduction in phosphorylation at different compound concentrations.

-

Conclusion

The pyridine sulfonamide scaffold has proven to be a highly valuable and versatile framework in the design of kinase inhibitors. Its favorable chemical properties and synthetic accessibility have enabled the development of potent and selective inhibitors against a range of clinically relevant kinases, including PI3K/mTOR, p38, and VEGFR-2. The data and protocols presented in this guide underscore the potential of this chemical class. Continued exploration of the structure-activity relationships and application of robust screening workflows will likely lead to the discovery of next-generation kinase inhibitors for the treatment of cancer and other debilitating diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 6-amino-N,N-dimethylpyridine-3-sulfonamide Target Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive, hypothetical framework for the in silico identification of biological targets for the novel compound "6-amino-N,N-dimethylpyridine-3-sulfonamide" and the subsequent characterization of its binding interactions. Given the absence of published data for this specific molecule, this document serves as a methodological whitepaper, outlining a robust computational workflow applicable to any new chemical entity.

Introduction